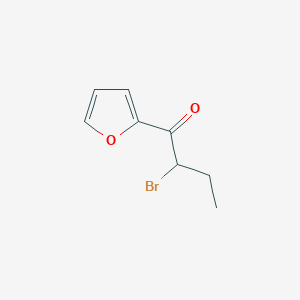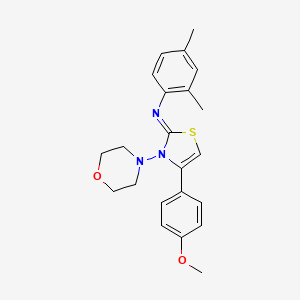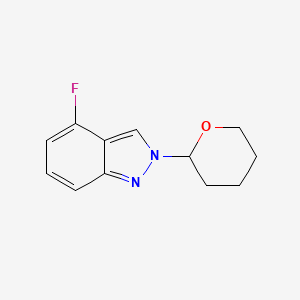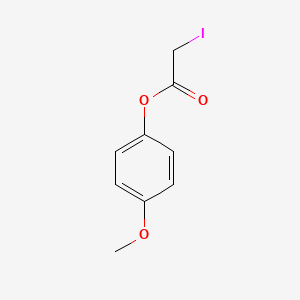
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a naphthoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method for synthesizing isoxazoles involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
For the benzofuran moiety, a typical synthesis might involve the reaction of phenylacetylene with 2-iodophenol in the presence of a base such as K2CO3 and a copper catalyst . The final step involves esterification to form the naphthoate ester, which can be achieved using standard esterification techniques with reagents like ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-one derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the ester or isoxazole positions.
Major Products
Oxidation: Benzofuran-2-one derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The isoxazole ring can interact with various biological pathways, potentially inhibiting cancer cell proliferation by interfering with DNA synthesis or repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Psoralen, 8-methoxypsoralen, and angelicin.
Isoxazole derivatives: N-(5-methylisoxazol-3-yl)malonamide.
Uniqueness
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-ethoxy-1-naphthoate is unique due to the combination of the benzofuran, isoxazole, and naphthoate ester moieties in a single molecule. This unique structure imparts a range of chemical reactivity and potential biological activities that are not commonly found in simpler compounds.
Propiedades
Número CAS |
1211284-16-0 |
|---|---|
Fórmula molecular |
C25H19NO5 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO5/c1-2-28-21-12-11-16-7-3-5-9-19(16)24(21)25(27)29-15-18-14-23(31-26-18)22-13-17-8-4-6-10-20(17)30-22/h3-14H,2,15H2,1H3 |
Clave InChI |
AQZBMFHYTXHUEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
![Tert-butyl 4-[4-(dimethylamino)phenyl]piperidine-1-carboxylate](/img/structure/B14138213.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)



![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B14138279.png)
![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
